![molecular formula C14H10F3NO3 B3012718 4-[5-(三氟甲基)吡啶-2-基]氧基苯基乙酸酯 CAS No. 2416230-46-9](/img/structure/B3012718.png)

4-[5-(三氟甲基)吡啶-2-基]氧基苯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

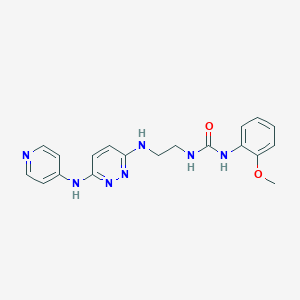

“[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate” is a chemical compound with the molecular formula C14H10F3NO3 . It is related to the class of compounds known as trifluoromethylpyridines, which have been widely used in the agrochemical and pharmaceutical industries .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. The InChI code for this compound is1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

科学研究应用

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, including EN300-26690617, serve as flexible bidentate N,N-ligands in supramolecular chemistry. Researchers have explored their use in constructing coordination complexes, host-guest assemblies, and molecular recognition systems. These ligands can form stable complexes with metal ions, enabling the design of functional materials and catalysts .

Catalysis

EN300-26690617 and related ligands find applications in catalysis. Their coordination to transition metals allows for the development of efficient catalytic processes. For instance, they can participate in cross-coupling reactions, C-H activation, and other transformations. The presence of the trifluoromethyl group enhances electronic properties and influences reactivity .

Ion Sensing

Bis(pyridin-2-yl)amine-based ligands, including EN300-26690617, exhibit ion-sensing properties. Their ability to bind metal ions selectively makes them valuable for detecting and quantifying specific analytes. Researchers have explored their use in fluorescence-based sensors and chemosensors .

Antibacterial Agents

EN300-26690617 and related compounds have been investigated for their antibacterial activity. While some derivatives showed limited antimicrobial effects, there is ongoing interest in optimizing their potency. Targeting both AcpS-PPTase and Sfp-PPTase enzymes simultaneously may be crucial for effective antibacterial agents .

Anti-Fibrosis Activity

Screening results indicate that certain pyridine-containing compounds, including EN300-26690617, exhibit better anti-fibrosis activity than existing drugs. These ligands may hold promise for treating fibrotic conditions .

Other Applications

Beyond the mentioned fields, researchers continue to explore novel applications for EN300-26690617. Its unique structure, incorporating the trifluoromethyl group, opens up possibilities in drug discovery, materials science, and bioinorganic chemistry .

作用机制

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s worth noting that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds containing boron, such as organoboron derivatives, have gained popularity in medicinal chemistry recently . They are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .

Pharmacokinetics

Pharmacokinetic studies typically involve determining these properties to understand the drug’s bioavailability .

Result of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

属性

IUPAC Name |

[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGDGASKZXKARK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)